molecular formula C54H90O23 B14089360 Bryonoside

Bryonoside

Cat. No.: B14089360
M. Wt: 1107.3 g/mol
InChI Key: GDJOCHKMJOSUGR-USRQNTHISA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Bryonoside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Bryonoside involves its interaction with specific molecular targets and pathways. This compound exerts its effects by modulating various signaling pathways, including those involved in inflammation and cell proliferation . The exact molecular targets and pathways are still under investigation, but it is known to affect the expression of certain genes and proteins related to these pathways.

Comparison with Similar Compounds

Bryonoside is unique among cucurbitacin saponins due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its specific molecular structure, which contributes to its unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C54H90O23

Molecular Weight

1107.3 g/mol

IUPAC Name

(3S,9R,10R,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-17-[(2R,5R)-5-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C54H90O23/c1-22(10-14-31(57)51(5,6)77-48-44(69)40(65)37(62)29(74-48)21-70-46-42(67)39(64)35(60)27(19-55)72-46)24-16-17-52(7)30-13-11-25-26(54(30,9)32(58)18-53(24,52)8)12-15-33(50(25,3)4)75-49-45(41(66)36(61)28(20-56)73-49)76-47-43(68)38(63)34(59)23(2)71-47/h11,22-24,26-31,33-49,55-57,59-69H,10,12-21H2,1-9H3/t22-,23+,24-,26-,27-,28-,29-,30?,31-,33+,34+,35-,36-,37-,38-,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1

InChI Key

GDJOCHKMJOSUGR-USRQNTHISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@@H]4C(=CCC5[C@]4(C(=O)C[C@]6([C@]5(CC[C@@H]6[C@H](C)CC[C@H](C(C)(C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O)C)C)C)C3(C)C)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4C(=CCC5C4(C(=O)CC6(C5(CCC6C(C)CCC(C(C)(C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)C)C)C)C3(C)C)CO)O)O)O)O)O

Origin of Product

United States

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